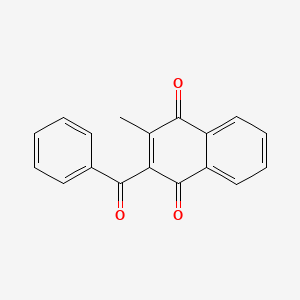

2-Benzoyl-3-methylnaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

17579-92-9 |

|---|---|

Molecular Formula |

C18H12O3 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

2-benzoyl-3-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C18H12O3/c1-11-15(17(20)12-7-3-2-4-8-12)18(21)14-10-6-5-9-13(14)16(11)19/h2-10H,1H3 |

InChI Key |

OCZKQMYLTCURCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Benzoyl 3 Methylnaphthalene 1,4 Dione and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, a complete and unambiguous assignment of all protons and carbons, including quaternary centers, can be achieved.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus. The predicted chemical shifts for 2-Benzoyl-3-methylnaphthalene-1,4-dione are based on data from analogous compounds such as 1,4-naphthoquinone (B94277), 2-methyl-1,4-naphthoquinone, and benzophenone. chemicalbook.comphotochemcad.comnih.govnih.govresearchgate.net

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the methyl group, the naphthoquinone ring protons, and the benzoyl group protons.

Methyl Protons (-CH₃): A singlet is anticipated for the methyl protons at approximately 2.2-2.4 ppm.

Naphthoquinone Ring Protons (H-5, H-6, H-7, H-8): These four protons form a complex multiplet system in the aromatic region. Protons H-5 and H-8 are typically found further downfield (around 8.0-8.2 ppm) compared to H-6 and H-7 (around 7.7-7.9 ppm) due to the anisotropic effect of the adjacent carbonyl groups. nih.gov

Benzoyl Group Protons: The five protons of the benzoyl ring will appear in the aromatic region. The ortho-protons (H-2', H-6') are expected to be the most deshielded, appearing around 7.8-8.0 ppm, while the meta- (H-3', H-5') and para-protons (H-4') would resonate at slightly higher fields, typically between 7.4-7.7 ppm. chemicalbook.comwpmucdn.com

¹³C NMR Spectroscopy: The ¹³C spectrum reveals the chemical environment of each carbon atom.

Carbonyl Carbons (C=O): Three distinct signals for the carbonyl carbons are expected in the highly deshielded region of the spectrum. The two quinone carbonyls (C-1 and C-4) are predicted to appear around 180-185 ppm, while the benzoyl carbonyl is expected at a slightly lower chemical shift, near 195-197 ppm. nih.govresearchgate.net

Aromatic and Olefinic Carbons: The carbons of the naphthoquinone and benzoyl rings will resonate between approximately 125-150 ppm. The substituted carbons C-2 and C-3 of the quinone ring are expected around 145-150 ppm. The quaternary carbons C-4a, C-8a, and C-1' of the benzoyl group will also be found in this region.

Methyl Carbon (-CH₃): The methyl carbon signal is anticipated in the aliphatic region, around 12-15 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~184.5 |

| 2 | - | ~146.0 |

| 3 | - | ~148.0 |

| 4 | - | ~181.0 |

| 4a | - | ~132.5 |

| 5 | ~8.10 (m) | ~126.5 |

| 6 | ~7.75 (m) | ~134.0 |

| 7 | ~7.75 (m) | ~134.2 |

| 8 | ~8.15 (m) | ~126.8 |

| 8a | - | ~132.0 |

| 3-CH₃ | ~2.30 (s) | ~13.0 |

| Benzoyl C=O | - | ~196.0 |

| 1' | - | ~137.0 |

| 2', 6' | ~7.90 (d) | ~130.0 |

| 3', 5' | ~7.50 (t) | ~128.5 |

| 4' | ~7.65 (t) | ~133.5 |

2D NMR experiments are crucial for establishing the connectivity between atoms.

gCOSY (Gradient Correlation Spectroscopy) / ¹H–¹H COSY: This experiment identifies proton-proton couplings. For this compound, it would confirm the coupling network within the aromatic rings. Correlations would be expected between H-5 and H-6, and between H-7 and H-8 on the naphthoquinone ring. Similarly, couplings between the ortho, meta, and para protons of the benzoyl ring would be observed.

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the chemical shifts of the protonated carbons, such as C-5 through C-8 of the naphthoquinone ring, the carbons of the benzoyl group, and the methyl carbon.

gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation as it reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov Key HMBC correlations would be expected between:

The methyl protons and carbons C-2, C-3, and C-4, confirming the position of the methyl group.

The ortho-protons of the benzoyl ring (H-2', H-6') and the benzoyl carbonyl carbon, as well as C-2 of the naphthoquinone ring, establishing the connectivity between the two moieties.

Protons H-5 and H-8 with the quaternary carbons C-4a and C-8a, respectively, helping to assign these carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

HRMS is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental formula. For this compound (C₁₈H₁₂O₃), the expected monoisotopic mass would be calculated and compared to the experimental value to confirm the molecular formula.

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺. In tandem MS (MS/MS) experiments, the parent ion is isolated and fragmented to reveal structural details. The fragmentation of this compound is predicted to involve characteristic losses of its substituent groups. core.ac.uk A primary fragmentation pathway would be the cleavage of the bond between the naphthoquinone ring and the benzoyl group, leading to two key fragment ions:

Benzoyl cation: A prominent peak at m/z 105, corresponding to [C₆H₅CO]⁺. youtube.com

Phenyl cation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation would produce a peak at m/z 77, corresponding to [C₆H₅]⁺. youtube.comrsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound is expected to be dominated by absorptions from its carbonyl and aromatic functionalities. researchgate.netchegg.com

C=O Stretching: The most prominent features will be the strong carbonyl stretching bands. The two quinone carbonyls are expected to absorb in the range of 1660-1680 cm⁻¹. researchgate.net The benzoyl carbonyl, being a conjugated ketone, will likely absorb at a slightly lower frequency, around 1650-1660 cm⁻¹. chegg.comresearchgate.net

C=C Stretching: Aromatic C=C stretching vibrations from both the naphthalene (B1677914) and benzene (B151609) rings are expected in the 1580-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range. The aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. researchgate.net

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3050 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2980-2940 | Weak-Medium |

| Quinone C=O Stretch | 1680-1660 | Strong |

| Benzoyl C=O Stretch | 1660-1650 | Strong |

| Aromatic C=C Stretch | 1600-1580 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound is anticipated to be complex, arising from the various electronic transitions within its extended π-system. The core structure, naphthalene-1,4-dione, is a chromophore that typically exhibits absorptions in the UV-Vis region. The presence of the benzoyl and methyl substituents will further modulate these absorptions.

The UV-Vis spectrum is expected to show bands corresponding to π → π* and n → π* transitions. The high-intensity bands, likely in the UV region, are attributable to π → π* transitions within the aromatic naphthalene ring and the benzoyl group. The lower-energy, and typically weaker, n → π* transitions are associated with the non-bonding electrons of the carbonyl oxygen atoms.

The conjugation between the benzoyl group and the naphthalene-1,4-dione system is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene-1,4-dione. This is due to the delocalization of electrons over a larger conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The methyl group, being an electron-donating group, may have a minor hyperchromic (increased intensity) or bathochromic effect.

For comparison, studies on other naphthalene derivatives can offer insights. For instance, different substituents on the naphthalene core have been shown to significantly influence the absorption spectra. In one study, the UV-visible spectra of 1-phenyl naphthalene derivatives were analyzed, demonstrating how different functional groups can alter the absorption maxima and molar extinction coefficients. Another investigation into 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives also highlights the role of substituents in tuning the electronic absorption properties.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Transition Type | Expected Wavelength Region | Associated Structural Feature | Expected Intensity |

| π → π | ~250-350 nm | Naphthalene ring, Benzoyl group | High |

| n → π | ~350-450 nm | Carbonyl groups | Low |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

The three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. For this compound, this technique would reveal crucial details about its molecular conformation, including bond lengths, bond angles, and torsional angles, as well as how the molecules pack together in the crystal lattice.

While a crystal structure for this compound has not been reported in the available literature, the structures of several analogous naphthalene-1,4-dione derivatives have been elucidated. These analogues provide a strong basis for predicting the structural features of the target compound.

For example, the crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione shows that the naphthoquinone unit is essentially planar. nih.gov A similar planarity is expected for the naphthalene-1,4-dione core of this compound. The benzoyl and methyl groups are substituents on this planar system. A key conformational variable would be the torsion angle between the plane of the naphthalene-1,4-dione ring system and the plane of the phenyl ring of the benzoyl group. Steric hindrance between the methyl group and the benzoyl group, as well as with the naphthalene core, will influence this angle.

Table 2: Crystallographic Data for Selected Naphthalene-1,4-dione Analogues

| Compound | Crystal System | Space Group | Key Structural Features |

| 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione nih.gov | Triclinic | P-1 | The naphthoquinone unit is essentially planar. The propargyl group is nearly perpendicular to the naphthalene ring system. |

| 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione | Orthorhombic | Pna2₁ | The naphthoquinone system is essentially planar and makes a dihedral angle of 52.38 (7)° with the benzene ring. |

| N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide | Triclinic | Pī | The cyclohexane (B81311) ring adopts a chair conformation. |

This table presents data for analogues to provide context for the expected structural properties of this compound.

Elemental Analysis (C.H.N.O.) for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a compound. This data is then used to confirm the empirical formula and, in conjunction with the molecular weight, the molecular formula.

For this compound, the molecular formula is C₁₈H₁₂O₃. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements.

Carbon (C): 12.01 g/mol

Hydrogen (H): 1.008 g/mol

Oxygen (O): 16.00 g/mol

The molecular weight of C₁₈H₁₂O₃ is (18 * 12.01) + (12 * 1.008) + (3 * 16.00) = 216.18 + 12.096 + 48.00 = 276.276 g/mol .

The theoretical percentage composition would be:

%C = (216.18 / 276.276) * 100 ≈ 78.24%

%H = (12.096 / 276.276) * 100 ≈ 4.38%

%O = (48.00 / 276.276) * 100 ≈ 17.38%

Experimental determination of these percentages for a synthesized sample of this compound would be essential to verify its purity and confirm its elemental composition. While no specific experimental data for the target compound was found, a study on the Diels-Alder adduct of anthracene (B1667546) and maleic anhydride (B1165640) (also C₁₈H₁₂O₃) reported found values of C, 78.03%; H, 4.43%; and O, 17.57%, which are in close agreement with the theoretical values. researchgate.net

Table 3: Theoretical Elemental Analysis of this compound (C₁₈H₁₂O₃)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 18 | 216.18 | 78.24 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.38 |

| Oxygen | O | 16.00 | 3 | 48.00 | 17.38 |

Reaction Chemistry and Mechanistic Investigations of 2 Benzoyl 3 Methylnaphthalene 1,4 Dione

Redox Chemistry of Naphthoquinone Systems

The biological and chemical activities of naphthoquinones are frequently linked to their redox properties. nih.gov The quinone moiety can undergo reversible reduction-oxidation cycles, which are fundamental to their function in processes like electron transport. nih.gov This redox activity involves the transfer of one or two electrons to the quinone system.

The naphthoquinone core is an efficient electron acceptor. The initial step in its reduction is a single-electron transfer, which converts the quinone into a semiquinone radical anion. This process is a key feature of quinone chemistry and is often the basis for their biological action, where they can participate in redox cycling. nih.gov The stability and lifetime of this radical anion intermediate can be influenced by the solvent and the nature of the substituents on the naphthoquinone ring.

Following the initial formation of the radical anion, a second single-electron transfer can occur, leading to the formation of a dianion species. In the presence of protons, typically from a protic solvent, this highly basic dianion is rapidly protonated to form the corresponding hydroquinone (B1673460), also known as a catechol. nih.gov These dianion and hydroquinone forms are crucial intermediates in both chemical and biological systems, participating in a range of subsequent reactions.

Chemical Transformations of the Benzoyl and Methyl Substituents

The substituents on the naphthoquinone ring are not merely passive directors of reactivity but can themselves undergo chemical transformations.

The benzoyl group is essentially a ketone and possesses the characteristic reactivity of this functional group. wikipedia.org The carbonyl carbon is electrophilic and can be a target for nucleophilic attack, though the reactivity is modulated by its attachment to the electron-poor quinone system.

The methyl group at the C3 position also influences reactivity. In the related compound menadione (B1676200) (2-methyl-1,4-naphthoquinone), the protons of the methyl group are known to be somewhat acidic, which can lead to instability in basic media and participation in condensation reactions. researchgate.net Reactions of 2-methyl-1,4-naphthoquinone and its 3-substituted derivatives with nucleophiles like active methylene (B1212753) anions have been shown to proceed at the C2-C3 double bond, leading to the formation of cyclopropane (B1198618) derivatives rather than reaction at the methyl group itself. rsc.org

Regioselectivity and Chemoselectivity in Naphthoquinone Reactions

The substituents on the naphthoquinone core play a critical role in directing the outcome of chemical reactions, a concept known as regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts). The 2-benzoyl and 3-methyl groups electronically bias the ring, making the quinone double bond susceptible to nucleophilic attack, such as a Michael addition. rsc.org

The outcome of nucleophilic substitution reactions on substituted naphthoquinones is highly dependent on the nature of the nucleophile and the existing substituents. For instance, studies on 2-bromo-3-methoxy-1,4-naphthoquinone have shown that alkylamines preferentially displace the methoxy (B1213986) group at the C2 position, while alkylthiols displace the bromo group at the C3 position, demonstrating clear chemoselectivity. oup.com In the case of 2,3-dichloro-1,4-naphthoquinone, reactions with various nucleophiles can lead to mono- or di-substituted products, with the specific outcome depending on the reaction conditions and the nucleophile used. researchgate.netsemanticscholar.org The electron-withdrawing benzoyl group in 2-benzoyl-3-methylnaphthalene-1,4-dione would be expected to strongly influence the electrophilicity of the quinoid ring, thereby directing the regioselectivity of incoming nucleophiles.

| Reactant | Nucleophile | Product Type | Selectivity |

| 2-Bromo-3-methoxy-1,4-naphthoquinone | Alkylamines | 2-Alkylamino-3-bromo-1,4-naphthoquinone | Chemoselective (amine displaces methoxy) |

| 2-Bromo-3-methoxy-1,4-naphthoquinone | Alkylthiols | 2-Alkylthio-3-methoxy-1,4-naphthoquinone | Chemoselective (thiol displaces bromo) |

| 1,4-Naphthoquinone (B94277) | Primary Amines | 2-Amino-1,4-naphthoquinones | Regioselective |

| 2-Methyl-3-chloro-1,4-naphthoquinone | Ethyl Cyanoacetate Anion | Fused-ring cyclopropane | Reaction at C2-C3 double bond |

Reaction Mechanism Elucidation Studies (e.g., Sigmatropic Rearrangements)

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular, concerted fashion. wikipedia.org These reactions are powerful tools in organic synthesis for constructing complex molecular architectures stereoselectively. nih.gov Well-known examples include the rsc.orgrsc.org-Cope and Claisen rearrangements. imperial.ac.ukimperial.ac.uk

While mechanistic studies specifically detailing sigmatropic rearrangements for this compound are not prominent in the surveyed literature, such rearrangements are known in related polycyclic systems. For example, a semanticscholar.orgresearchgate.net sigmatropic rearrangement has been identified in the ring contraction of a naphthoquinone fused with a five-membered ring. nih.gov The Carroll rearrangement, a variant of the Claisen rearrangement, transforms a β-keto allyl ester into a γ,δ-allylketone and is another example of a rsc.orgrsc.org-sigmatropic process. wikipedia.org Given the structural complexity of this compound, the potential for it or its derivatives to undergo thermally or photochemically induced sigmatropic rearrangements under certain conditions remains a subject for mechanistic investigation.

Computational and Theoretical Studies on 2 Benzoyl 3 Methylnaphthalene 1,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Investigations of Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. DFT studies on substituted naphthoquinones are instrumental in determining various molecular properties.

For 2-benzoyl-3-methylnaphthalene-1,4-dione, DFT calculations would typically be employed to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations would reveal the extent of planarity in the naphthalene-1,4-dione core and the preferred orientation of the benzoyl and methyl substituents.

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's stability and reactivity. These properties include the total energy, dipole moment, and the distribution of atomic charges. The presence of the electron-withdrawing benzoyl group and the electron-donating methyl group on the naphthoquinone framework is expected to create a significant dipole moment and influence the electrostatic potential of the molecule.

Table 1: Illustrative DFT-Calculated Molecular Properties for a Substituted Naphthoquinone (Note: This data is representative of typical values for similar compounds and not specific to this compound due to a lack of published data.)

| Property | Calculated Value |

| Total Energy | -XXX.XXXX Hartrees |

| Dipole Moment | X.XX Debye |

| C=O Bond Length (Quinone) | ~1.22 Å |

| C=O Bond Length (Benzoyl) | ~1.23 Å |

| C-C Bond Length (Naphth.) | ~1.38 - 1.49 Å |

| C-N Bond Angle | ~120° |

Frontier Molecular Orbital (FMO) Analysis (e.g., LUMO energy, electron accepting properties)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals provide insight into a molecule's nucleophilic and electrophilic nature. youtube.com

For this compound, the HOMO is expected to be localized primarily on the naphthalene (B1677914) ring system, while the LUMO is anticipated to have significant contributions from the electron-deficient quinone and benzoyl carbonyl groups. The energy of the LUMO is a critical indicator of the molecule's ability to accept electrons. A lower LUMO energy suggests a stronger electron-accepting (electrophilic) character. The presence of the benzoyl group, an electron-withdrawing group, is expected to lower the LUMO energy of the naphthalene-1,4-dione system, enhancing its electrophilicity.

The HOMO-LUMO energy gap (ΔE) is another crucial parameter derived from FMO analysis. It relates to the molecule's chemical stability and its electronic absorption properties. youtube.com A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.

Table 2: Representative Frontier Molecular Orbital Energies for a Naphthoquinone Derivative (Note: The following values are illustrative and based on general trends for similar molecules.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -2.8 eV |

| HOMO-LUMO Gap (ΔE) | 3.7 eV |

Molecular Dynamics and Conformation Analysis

While the naphthalene-1,4-dione core is largely rigid and planar, the substituents introduce degrees of conformational freedom. The benzoyl group, in particular, can rotate around the single bond connecting it to the naphthalene ring. Molecular Dynamics (MD) simulations and conformational analysis can be used to explore the potential energy surface associated with this rotation and identify the most stable conformations.

These studies would reveal the energetically preferred dihedral angle between the plane of the benzoyl group and the plane of the naphthalene ring. Steric hindrance between the benzoyl group and the adjacent methyl group and quinone oxygen will likely play a significant role in determining the lowest energy conformation. Understanding the conformational preferences is crucial as it can influence the molecule's packing in the solid state and its interaction with biological targets.

Prediction of Spectroscopic Properties from First Principles

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. scientific.net By calculating the electronic transitions between different molecular orbitals, TD-DFT can simulate the UV-Visible absorption spectrum of a compound. scientific.net

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions would likely involve π-π* transitions within the aromatic system and n-π* transitions associated with the carbonyl groups. These theoretical spectra can be invaluable for interpreting experimental spectroscopic data and understanding the electronic structure of the molecule.

Similarly, computational methods can predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their intensities, a theoretical spectrum can be generated that aids in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of bonds.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can also be used to model chemical reactions, providing detailed insights into reaction mechanisms. For this compound, this could involve modeling its behavior in various chemical transformations, such as nucleophilic additions to the quinone ring or photochemical reactions.

By calculating the potential energy surface for a proposed reaction, chemists can identify the minimum energy pathways from reactants to products. A key aspect of this is the location and characterization of transition states—the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Such studies can help rationalize observed product distributions and predict the feasibility of different reaction pathways.

Structure Activity Relationship Sar Studies of 2 Benzoyl 3 Methylnaphthalene 1,4 Dione Analogues

Impact of Substituent Electronic Properties on Biological Activity

The electronic properties of substituents on the naphthalene-1,4-dione scaffold play a pivotal role in modulating biological activity. The electron-donating or electron-withdrawing nature of these groups can significantly influence the molecule's interaction with biological targets.

In studies of related 2,3-disubstituted naphthalene-1,4-dione analogues, the presence of an electron-withdrawing group, such as a halogen, at the C3 position has been shown to be important for cytotoxic activity. For instance, replacing a chloro group with other halogens like bromine can influence the potency of the compounds. This suggests that the electronegativity and the ability of the substituent to influence the electron density of the quinone ring are critical determinants of bioactivity.

Furthermore, the electronic characteristics of substituents on pendent groups attached to the naphthoquinone core also have a substantial impact. For example, in a series of analogues with a pendent amine group, altering the electronic properties of this group was explored to understand its effect on biological activity. These findings underscore the importance of a thorough understanding of substituent electronic effects in the design of potent naphthalene-1,4-dione-based compounds.

Table 1: Effect of Halogen Substitution on Cytotoxicity

| Compound | C3-Substituent | Cytotoxicity (IC50 in µM) |

|---|---|---|

| Analogue A | Chloro | 10.22 |

| Analogue B | Bromo | 9.55 |

| Analogue C | Bromo | 4.16 |

Note: The data presented is based on studies of closely related naphthalene-1,4-dione analogues and serves to illustrate the principle of electronic effects.

Steric Effects of Substituents on Molecular Interactions

The size and spatial arrangement of substituents, or steric effects, are crucial in determining how a molecule interacts with its biological target. Bulky substituents can hinder the optimal binding of a molecule to a target's active site, while smaller groups may not provide sufficient interaction to elicit a biological response.

In the investigation of naphthalene-1,4-dione analogues, the steric nature of various functional groups has been a key area of study. For example, the effect of varying the steric bulk of a pendent amine group was systematically explored to determine its influence on biological activity. This involved introducing different cyclic and acyclic amine moieties to assess how their size and shape affect the compound's potency and selectivity. These studies help in defining the spatial constraints of the target's binding pocket, providing valuable insights for the design of analogues with improved molecular interactions.

Influence of Naphthoquinone Core Modifications on Activity

One notable strategy in the design of novel anticancer agents has been to increase the rigidity of the 1,4-naphthoquinone (B94277) scaffold. nih.gov This has been achieved by modifying the core structure into a naphthoimidazole. This structural alteration, which creates an extra fused ring, was found to enhance both the potency and selectivity of the compounds. rsc.org For example, a cyclized imidazole (B134444) compound showed a significant increase in potency compared to its uncyclized precursor. rsc.org This demonstrates that a more rigid molecular framework can lead to more favorable interactions with the biological target.

Table 2: Impact of Naphthoquinone Core Modification on Anticancer Activity

| Compound | Core Structure | Potency (IC50 in µM) |

|---|---|---|

| Uncyclized Precursor | Naphthalene-1,4-dione | 26 |

Note: This data illustrates the effect of increasing scaffold rigidity on biological activity in a series of related analogues.

Derivatization Strategies for Modulating Bioactivity Profiles

Derivatization is a key strategy for fine-tuning the bioactivity profiles of lead compounds. This involves the introduction of various functional groups to the core scaffold to optimize properties such as potency, selectivity, and pharmacokinetic parameters.

In the context of naphthalene-1,4-dione analogues, various derivatization approaches have been explored. One strategy involved the replacement of a morpholine (B109124) chain with other functional groups to investigate the impact on anticancer activity. nih.gov This allows for the exploration of a wider chemical space and the identification of moieties that can enhance the desired biological effect.

Biological Activity and Molecular Mechanisms in Vitro Investigations

Modulation of Cellular Metabolic Pathways in Cancer Cell Lines (In Vitro)

Naphthoquinone derivatives have been identified as potent modulators of the unique metabolic landscape of cancer cells. nih.gov Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation for energy, many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen. nih.govmdpi.com Compounds that can disrupt this altered metabolic state are of significant interest in oncology research. nih.gov

Effects on Cellular Glucose Metabolism (e.g., Warburg Effect)

In vitro studies on analogous naphthalene-1,4-dione compounds demonstrate an ability to interfere with the Warburg effect. nih.gov This metabolic reprogramming in cancer cells involves a heightened uptake of glucose and its conversion to lactate (B86563), a process that supports rapid cell proliferation by providing necessary biosynthetic precursors. nih.govyoutube.com Analogues of 2-Benzoyl-3-methylnaphthalene-1,4-dione have been shown to alter this pathway, inhibiting glycolysis and promoting glucose oxidation. nih.gov This shift forces cancer cells away from their preferred metabolic state of aerobic glycolysis, impacting their ability to proliferate. nih.gov The targeting of enzymes that regulate aerobic glycolysis, such as hexokinase 2 (HK2) and lactate dehydrogenase (LDH), is a key strategy for disrupting the Warburg effect. mdpi.comresearchgate.net

Impact on Cellular Oxygen Consumption Rate (OCR)

A key indicator of mitochondrial respiration is the cellular oxygen consumption rate (OCR). nih.gov Investigations into related naphthoquinone compounds have shown that they can significantly increase the OCR in cancer cells. nih.gov This increase signifies a shift from glycolysis towards oxidative phosphorylation for energy production. nih.gov The Seahorse XF Extracellular Flux Analyzer is a common instrument used to measure OCR in real-time, providing insights into mitochondrial function under various conditions. nih.govbiorxiv.org By increasing OCR, these compounds effectively reverse the metabolic signature of the Warburg effect, pushing cancer cells towards a metabolic state more typical of normal, differentiated cells. nih.gov

Table 1: Effects of Naphthoquinone Analogs on Cancer Cell Metabolism

| Parameter | Observation in Cancer Cells | Reference |

|---|---|---|

| Glucose Metabolism | Inhibition of glycolysis, disruption of the Warburg effect. | nih.gov |

| Oxygen Consumption Rate (OCR) | Significant increase, indicating a shift to oxidative phosphorylation. | nih.gov |

Mitochondrial Redox Defense System Interactions

The mitochondrial redox defense system is crucial for maintaining cellular homeostasis by managing oxidative stress. Structurally similar compounds to this compound have been found to target this system. nih.gov One potential protein target identified is the Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the antioxidant response. nih.gov By interacting with components of this defense system, the compound can disrupt the delicate balance of reactive oxygen species (ROS) within the mitochondria, leading to increased oxidative stress. This mechanism is distinct from compounds that simply act as general antioxidants. nih.gov

Induction of Apoptosis via Oxidative Stress and Reactive Oxygen Species (ROS) Generation (In Vitro)

A primary mechanism of action for many quinone-based compounds is the induction of apoptosis, or programmed cell death, through the generation of ROS. nih.govsemanticscholar.org Menadione (B1676200) (2-methyl-1,4-naphthoquinone), a related compound, is known to generate ROS through a process called redox cycling. nih.govsemanticscholar.org This process involves the one-electron reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) radicals, a primary form of ROS. semanticscholar.org

Table 2: Effect of Naphthalene (B1677914) Derivative MS-5 on BxPC-3 Pancreatic Cancer Cells

| Biomarker | Effect of MS-5 Treatment | Implication | Reference |

|---|---|---|---|

| Mitochondrial Superoxide | Increased | Induction of oxidative stress | nih.gov |

| Caspase-3, -7, -8, -9 | Activated | Initiation of apoptosis | nih.gov |

| PARP | Cleaved | Execution of apoptosis | nih.gov |

DNA Intercalation and Replication Enzyme Inhibition Mechanisms (In Vitro)

DNA intercalation is a mechanism whereby a molecule inserts itself between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, ultimately leading to cell death. While this mechanism is well-established for certain classes of molecules like the oxazole (B20620) yellow dye YOYO-1, which exhibits both mono- and bis-intercalation modes, specific data for this compound is not extensively detailed in the provided context. mdpi.com However, the planar aromatic structure of the naphthoquinone core is characteristic of molecules capable of DNA intercalation. This structural feature allows such compounds to stack between the DNA bases, potentially interfering with the function of enzymes like DNA polymerases and topoisomerases that are essential for DNA replication and repair.

Protein Target Interactions (e.g., Enoyl ACP Reductase) via Molecular Docking and In Vitro Assays

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. nih.govnih.gov This method is instrumental in identifying potential protein targets and understanding the molecular basis of a compound's activity. Enoyl-acyl carrier protein (ACP) reductase (FabI) is a key enzyme in bacterial fatty acid synthesis and has been explored as a target for novel antimicrobial agents. nih.gov

Molecular docking studies have been performed on various heterocyclic compounds, such as pyrrole (B145914) derivatives, to evaluate their binding potential to the active site of enoyl ACP reductase. nih.govmdpi.com These studies reveal specific binding interactions, such as hydrogen bonds, with key amino acid residues in the enzyme's active site. nih.gov For example, docking studies with a ligand (2NSD_ligand) in the enoyl-ACP reductase active site showed hydrogen bond interactions with NAD+ and the amino acid TYR158. nih.gov Although specific docking studies for this compound with enoyl ACP reductase were not found, its potential for interaction with various protein targets can be inferred from studies on similar quinone structures. For instance, a related 2-phenylamino-3-acyl-1,4-naphthoquinone (compound 11) showed a good binding affinity for the mTOR protein, a key regulator of tumor metabolism, suggesting a potential inhibitory effect. nih.gov This highlights the utility of in silico methods to identify and rationalize the interaction of naphthoquinone derivatives with specific protein targets. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10) |

| 2-bromonaphthalene-1,4-dione |

| 2-methylnaphthalene-1,4-dione |

| N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazide |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substitutedphenoxy)acetyl)benzohydrazide |

| 2,4-dimethoxy-2-methylnaphthalene (DMN) |

| Menadione (2-methyl-1,4-naphthoquinone) |

| Taurolithocholic acid 3-sulfate |

| Berberine |

| 5-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine (YAN) |

| 2-deoxy-D-glucose |

| Dichloroacetic acid |

| 3-bromopyruvate |

| 2-phenylamino-3-acyl-1,4-naphthoquinone |

| Oxazole Yellow Dimer (YOYO-1) |

In Vitro Anti-Microbial Activity Studies

Antibacterial Efficacy (e.g., against Mycobacterium tuberculosis H37Ra, Klebsiella oxytoca, P. aeruginosa, E. coli, Bacillus cereus, S. aureus)

No specific studies detailing the in vitro antibacterial efficacy of this compound against the specified bacterial strains were identified. Research on other naphthalene-1,4-dione derivatives has shown varied antibacterial properties, but this data cannot be extrapolated to the specific compound . nih.govnih.gov

Antifungal Efficacy (In Vitro)

There are no available research findings on the in vitro antifungal activity of this compound. While related naphthoquinones have been investigated for fungicidal properties, specific data for this compound is absent from the literature. nih.govmdpi.com

Antiviral Efficacy (In Vitro)

Information regarding the in vitro antiviral efficacy of this compound could not be located. The antiviral potential of this specific chemical structure has not been reported in the reviewed literature.

In Vitro Antiparasitic Activity Studies (e.g., Antimalarial Activity against Plasmodium falciparum)

No studies were found that investigated the in vitro antimalarial activity of this compound against Plasmodium falciparum or any other parasites. Although the naphthoquinone scaffold is of interest in antimalarial research, this particular derivative remains uncharacterized. nih.govnih.govresearchgate.netontosight.ai

General In Vitro Cytotoxicity and Selectivity in Various Cell Lines

Specific data on the general in vitro cytotoxicity and selectivity of this compound in various cell lines are not available. Cytotoxicity studies have been performed on numerous other naphthalene-1,4-dione analogues, but not on this compound. nih.govresearchgate.netnih.govmdpi.com

Development and Characterization of Advanced 2 Benzoyl 3 Methylnaphthalene 1,4 Dione Derivatives and Conjugates

Synthesis and Biological Profiling of Fused Heterocyclic Naphthoquinones

The fusion of heterocyclic rings to the naphthoquinone framework has been a productive strategy in the development of novel compounds with significant biological activities. This approach aims to enhance the therapeutic potential of the parent naphthoquinone structure by introducing new functionalities and steric features that can modulate their interaction with biological targets. The following sections detail the synthesis and biological evaluation of several classes of fused heterocyclic naphthoquinones derived from or related to the 2-benzoyl-3-methylnaphthalene-1,4-dione scaffold.

Benzo[f]indole-4,9-dione Systems

The synthesis of benzo[f]indole-4,9-dione derivatives has been explored as a means to generate novel compounds with potential antitumor properties. One approach involves the reaction of halo-naphthoquinones with amino carbohydrates. nih.gov Another synthetic strategy is a cerium(IV)-mediated oxidative free radical cyclization reaction between 1,4-amino-naphthoquinones, which have an aminocarbohydrate chain at the C-2 position of the quinone ring, and ethyl acetoacetate. nih.gov

The biological evaluation of these compounds has demonstrated their potential as anticancer agents. Studies on triple-negative breast cancer (TNBC) cells have shown that certain benzo[f]indole-4,9-dione derivatives can reduce cell viability by inducing the accumulation of reactive oxygen species (ROS). nih.gov This increase in ROS leads to cellular stress and initiates the intrinsic apoptosis pathway. nih.gov Further investigation revealed that these compounds activate caspase 9 and modulate the Bax/Bcl-2 pathway, key components of the apoptotic cascade. nih.gov

In a different study, carbohydrate-based benzo[f]indole-4,9-diones were synthesized and evaluated for their cytotoxic activity against a panel of eight human cancer cell lines. scielo.br Several of these compounds exhibited promising cytotoxic activity, with half-maximal inhibitory concentrations (IC50) below 10.0 μM. scielo.br Notably, the 3-carboethoxy-2-methyl-benzo[f]indole-4,9-dione derivatives were found to be more cytotoxic than the parent compounds and related amino-1,4-naphthoquinones. scielo.brfigshare.com An important finding was that the majority of these synthesized compounds did not show lytic effects against normal human erythrocytes or leukocytes, unlike the clinically used anticancer agent doxorubicin. scielo.brfigshare.com

Certain benzo[f]indole-4,9-dione derivatives have also been investigated for their anti-inflammatory properties. nih.gov Specifically, their inhibitory effects on superoxide (B77818) anion generation and neutrophil elastase release in fMLF-activated human neutrophils were assessed. nih.gov (Z)-1-benzyl-4-(hydroxyimino)-1H-benzo[f]indol-9(4H)-one demonstrated a potent dual inhibitory effect on both neutrophil elastase release and superoxide anion generation, with IC50 values of 2.78 and 2.74 μM, respectively. nih.gov

| Compound Class | Biological Activity | Key Findings |

| Benzo[f]indole-4,9-dione derivatives | Anticancer (Triple-Negative Breast Cancer) | Reduce cell viability via ROS accumulation and induction of apoptosis. nih.gov |

| Carbohydrate-based benzo[f]indole-4,9-diones | Cytotoxic (Human Cancer Cell Lines) | Several compounds showed IC50 values < 10.0 μM. scielo.br |

| (Z)-1-benzyl-4-(hydroxyimino)-1H-benzo[f]indol-9(4H)-one | Anti-inflammatory | Potent dual inhibitor of neutrophil elastase release and superoxide anion generation. nih.gov |

Benzo[g]chromene Derivatives

The synthesis of benzo[g]chromene derivatives has been achieved through various methods, often employing multi-component reactions. A common precursor for these syntheses is 2-hydroxy-1,4-naphthoquinone (B1674593), also known as lawsone. researchgate.net One-pot multi-component reactions involving an aldehyde, malononitrile (B47326), and 2-hydroxynaphthalene-1,4-dione in the presence of a base catalyst like Et3N have been reported for the efficient synthesis of highly functionalized benzo[g]chromene derivatives. researchgate.net Another approach involves the reaction of N-alkyl-1-(methylthio)-2-nitroethenamine, aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone in acetonitrile (B52724) at room temperature, which proceeds without a catalyst. researchgate.net Lipase-catalyzed multi-component reactions have also been developed as an environmentally friendly method for the synthesis of these compounds. rsc.org

The benzochromene scaffold is a recognized pharmacophore associated with a broad spectrum of pharmacological activities. nih.gov While specific biological profiling of derivatives directly from this compound is not detailed in the provided context, the general class of benzochromenes has been investigated for various therapeutic applications, including antimicrobial and anticancer activities. nih.gov The synthesis of chromene derivatives and their subsequent conversion to chromeno[2,3-d] frontiersin.orgresearchgate.netoxazine and chromeno[2,3-d]pyrimidine derivatives has also been reported, with some of the resulting compounds showing anticancer activity against different cancer cell lines. ekb.eg

| Synthetic Method | Key Features |

| One-pot multicomponent reaction | Uses aldehyde, malononitrile, and 2-hydroxynaphthalene-1,4-dione with a base catalyst. researchgate.net |

| Catalyst-free multicomponent reaction | Involves N-alkyl-1-(methylthio)-2-nitroethenamine, aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone. researchgate.net |

| Lipase-catalyzed multicomponent reaction | An environmentally friendly approach. rsc.org |

Naphtho[1,2-b]furan-4,5-dione Derivatives

While specific information on Naphtho[1,2-b]furan-4,5-dione was not available in the provided search results, related structures such as naphtho[2,1-b]furan (B1199300) and naphtho[2,3-b]furan-4,9-diones have been synthesized and evaluated for their biological potential. For instance, new naphtho[2,1-b]furan derivatives bearing a pyrazole (B372694) nucleus have been synthesized and evaluated. nih.gov The synthesis involved the Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan to yield a pyrazole-4-carbaldehyde, which was then reacted with various nucleophiles. nih.gov One of the resulting compounds, a thiazolidinone derivative, showed promising antibacterial and antifungal activity against tested Gram-positive and Gram-negative bacteria and fungi. nih.gov

The synthesis of naphtho[2,3-b]furan-4,9-diones has been achieved via a palladium-catalyzed reverse hydrogenolysis process, which involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. rsc.org This method is notable for being waste-free as it does not require oxidants or hydrogen acceptors. rsc.org Another synthetic route involves a visible-light-mediated [3+2] cycloaddition reaction. mdpi.com The biological evaluation of novel napabucasin-melatonin hybrids, which contain the naphtho[2,3-b]furan-4,9-dione (B1206112) core, has identified them as potent STAT3 inhibitors, suggesting their potential as anticancer agents. mdpi.com

| Compound Class | Synthesis Method | Biological Activity |

| Naphtho[2,1-b]furan derivatives | Vilsmeier formylation and subsequent reactions | Antibacterial and antifungal activity. nih.gov |

| Naphtho[2,3-b]furan-4,9-diones | Palladium-catalyzed reverse hydrogenolysis | Potentially biologically relevant. rsc.org |

| Naphtho[2,3-b]furan-4,9-diones | Visible-light-mediated [3+2] cycloaddition | Potent STAT3 inhibitors (as napabucasin-melatonin hybrids). mdpi.com |

Naphthoimidazole Derivatives

The synthesis of naphthoimidazole derivatives, specifically naphtho[2′,1′:4,5]imidazo[1,2-c]pyrimidinones, has been reported. mdpi.com These tetracyclic structures, along with related tricyclic benzo scielo.brnih.govimidazo[1,2-c]pyrimidinones, have been synthesized with one or two positively charged tethers. mdpi.com The synthesis of the naphtho-fused derivatives involved the reaction of 1,4-naphthoquinone (B94277) in a buffered ethanol-water mixture. mdpi.com

The biological evaluation of these compounds focused on their anti-proliferative activity. mdpi.com A lead tetracyclic derivative with two amino-bearing arms was found to inhibit the metabolic activity of A549 lung adenocarcinoma cells with a half-maximal cytotoxic concentration (CC50) value of 3.6 μM. mdpi.com This compound also demonstrated remarkable selectivity, with a selectivity index of 17.3 over immortalized fibroblasts. mdpi.com Cell cycle analysis revealed that this derivative induces a G2/M arrest without signs of apoptosis. mdpi.com Further studies into the mechanism of action suggested that intercalation, rather than the modulation of G4-regulated oncogene expression, might contribute to the observed activity. mdpi.com

| Compound Class | Biological Activity | Mechanism of Action |

| Naphtho[2′,1′:4,5]imidazo[1,2-c]pyrimidinones | Anti-proliferative (A549 lung adenocarcinoma cells) | Induces G2/M cell cycle arrest; potential DNA intercalation. mdpi.com |

Functionalization of the Naphthoquinone Scaffold with Diverse Moieties

The introduction of various functional groups onto the naphthoquinone scaffold is a key strategy for modifying its physicochemical properties and biological activity. This section focuses on the incorporation of sulfur-containing moieties.

Thio-Derivatives of Hydroxynaphthoquinones

New thio-derivatives of 2-hydroxy-1,4-naphthoquinone (lawsone) have been designed and synthesized with the aim of improving their biological activity. frontiersin.orgnih.govnih.gov The synthesis was carried out in water using both conventional heating and microwave irradiation. frontiersin.orgnih.govnih.gov The structure-activity relationship studies of these compounds revealed that the presence of a thiophenyl moiety enhances their antiplatelet activity. frontiersin.orgnih.govnih.gov

The biological evaluation of these thio-derivatives focused on their potential as antiplatelet agents. frontiersin.orgnih.govnih.gov It was observed that the nature and position of the substituent on the phenyl ring significantly affect the biological activity. frontiersin.orgnih.gov All the tested compounds showed greater effectiveness against platelet aggregation induced by collagen compared to that induced by TRAP-6. frontiersin.orgnih.gov Compound 4, 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione, was identified as the most active derivative, with IC50 values for platelet aggregation inhibition of 15.03 ± 1.52 μM for TRAP-6 and 5.58 ± 1.01 μM for collagen. frontiersin.orgresearchgate.netnih.govnih.gov Importantly, no cytotoxicity was observed for these compounds. frontiersin.orgresearchgate.netnih.govnih.gov

| Compound | Platelet Aggregation Inhibitor | IC50 (μM) vs. TRAP-6 | IC50 (μM) vs. Collagen |

| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | Most active derivative | 15.03 ± 1.52 | 5.58 ± 1.01 |

Amino and Arylamino Derivatives

The introduction of amino and arylamino groups into the naphthoquinone scaffold is a common strategy to generate novel compounds with significant biological potential. nih.gov The synthesis of these derivatives often involves the nucleophilic substitution of a leaving group, such as a halogen, on the quinone ring. jocpr.comsemanticscholar.org For instance, 2,3-dichloro-1,4-naphthoquinone is a versatile starting material that readily reacts with various nitrogen nucleophiles. semanticscholar.org

Research has demonstrated the synthesis of 2-arylamino-3-chloro-1,4-naphthoquinones and related compounds, which have been evaluated for their biological activities, including antifungal and antibacterial properties. researchgate.net The reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with different benzaldehydes and aryl amines can lead to the formation of 2-arylaminonaphthoquinone derivatives. nih.govbrieflands.com Similarly, a straightforward, catalyst-free method has been developed for preparing 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivatives through a one-pot, three-component reaction of isatins, 2-hydroxy-1,4-naphthoquinone, and ammonium (B1175870) acetate. academie-sciences.fr This method is noted for its operational simplicity and high yields (80-99%). academie-sciences.fr

The biological activity of these amino derivatives is often linked to their chemical structure. For example, certain benzoacridine-5,6-dione derivatives, synthesized from aryl amines and naphthoquinones, have shown potent activity against breast cancer cells. nih.gov The modification of the amino group, such as in the synthesis of N-benzoyl amino esters from amino acids, has also been explored to create compounds with antifungal activity. scielo.org.mx

| Compound Class | Starting Materials | Key Reaction Type | Reported Biological Activity/Significance | Reference |

|---|---|---|---|---|

| 2-Arylaminonaphthoquinones | 2-hydroxy-1,4-naphthoquinone, benzaldehydes, aryl amines | Multicomponent Reaction | Anticancer potential | nih.govbrieflands.com |

| 2-(3-Amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-diones | Isatins, 2-hydroxy-1,4-naphthoquinone, ammonium acetate | One-pot, three-component condensation | Efficient, catalyst-free synthesis | academie-sciences.fr |

| 2-Arylamino-3-chloro-1,4-naphthoquinones | 2,3-dichloro-1,4-naphthoquinone, aryl amines | Nucleophilic substitution | Antifungal and antibacterial | researchgate.net |

| N-Benzoyl Amino Acid/Ester Derivatives | Amino acids, benzoic acid derivatives | Peptide coupling / N-acylation | Antifungal activity | scielo.org.mx |

Halogenated Analogues and their Bioactivity

Halogen atoms, particularly chlorine, are frequently incorporated into the naphthoquinone structure to serve as reactive sites for further modification or to enhance biological activity. nih.govrsc.org The compound 2,3-dichloro-1,4-naphthoquinone is a key precursor in the synthesis of a vast number of derivatives due to the reactivity of its chlorine atoms towards nucleophilic substitution. semanticscholar.org

The synthesis of halogenated analogues often begins with a readily available naphthoquinone. For example, reacting naphthalene-1,4-dione with different amines can be used to investigate the necessity of a halogen for bioactivity. nih.gov Studies have shown that removing the halogen from the C3-position can lead to a significant loss of biological activity. nih.gov Conversely, replacing a chloro group with bromo or methyl groups has been explored to understand the structure-activity relationship. rsc.org

The biological evaluation of these halogenated compounds has revealed significant potential. For instance, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10) demonstrated greater cytotoxicity towards cancer cells compared to normal cells. rsc.org Further modifications, such as the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-diones, have yielded compounds with the ability to inhibit the growth of colon cancer cell lines. nih.gov

| Compound Name | Starting Material | Key Structural Feature | Noted Bioactivity | Reference |

|---|---|---|---|---|

| 2-Chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10) | 2,3-dichloro-1,4-naphthoquinone | 3-chloro, 2-aminoethylamino side chain | Selective cytotoxicity towards cancer cells | rsc.org |

| 2-Arylamino-3-chloro-1,4-naphthoquinones | 2,3-dichloro-1,4-naphthoquinone | 3-chloro, 2-arylamino group | Potent antifungal activity | researchgate.net |

| 3-Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | 3,4-dichloro-1H-pyrrole-2,5-diones | Chlorinated pyrrole-2,5-dione ring | Inhibition of colon cancer cell lines | nih.gov |

Selenium-Quinone Hybrid Compounds

The integration of selenium into the quinone framework has emerged as a promising strategy for developing new redox-modulating molecules with potential antitumor activity. nih.govnih.gov Organoselenium compounds are of growing interest in medicinal chemistry for their diverse biological activities. nih.gov

The synthesis of selenium-containing quinone-based hybrids can be achieved through various modern synthetic methodologies. nih.gov Strategies such as rhodium-catalyzed C-H bond activation and copper(I)-catalyzed alkyne-azide cycloaddition (click chemistry) have been successfully employed to create selenium-containing quinone-based 1,2,3-triazoles. nih.govnih.gov Another approach involves the electrochemical synthesis of selenium-containing naphthoquinones, which offers an eco-friendly alternative to traditional methods. researchgate.net The reaction of 2-allylphenol (B1664045) with diorganyl diselenide in the presence of an oxidant system can also yield organoselanyl compounds efficiently. researchgate.net

These selenium-quinone hybrids have been evaluated against various cancer cell lines, with some compounds demonstrating high cytotoxicity with IC50 values below 1 µM. nih.govnih.gov For example, selenium-containing β-lapachone-based 1,2,3-triazole derivatives exhibited high activity against cancer cells. nih.gov The cytotoxic potential of these naphthoquinoidal derivatives has also been assessed in non-tumor cells to evaluate their selectivity. nih.gov

| Compound Class | Synthetic Strategy | Key Features | Reported Bioactivity | Reference |

|---|---|---|---|---|

| Selenium-containing quinone-based 1,2,3-triazoles | Rh-catalyzed C-H bond activation; Click chemistry | Hybrid of quinone, triazole, and selenium moieties | Antitumor activity (IC50 < 1 µM in some cases) | nih.govnih.gov |

| Selenium-containing β-lapachones | Click chemistry | β-lapachone scaffold with selenium-containing triazole | High activity against leukemia and prostate cancer cells | nih.gov |

| 2-[(Organoselanyl)methyl]-2,3-dihydrobenzofurans | Reaction of 2-allylphenol and diorganyl diselenide | Solvent-free synthesis at room temperature | Efficient synthesis of organoselenium compounds | researchgate.net |

Indole-Substituted Naphthoquinones

The indole (B1671886) nucleus is another significant heterocyclic scaffold widely distributed in nature and present in many biologically active compounds. nih.govresearchgate.net The combination of the indole and 1,4-naphthoquinone scaffolds into a single molecule has been explored to create novel derivatives with potential therapeutic applications.

An efficient, green procedure for the synthesis of 1,4-naphthoquinones possessing indole scaffolds involves a three-component reaction of 2-hydroxy-1,4-naphthoquinone, substituted salicylic (B10762653) aldehydes, and various indoles. nih.govresearchgate.net This reaction can be effectively catalyzed by Indium(III) triflate (In(OTf)3) under solvent-free conditions. nih.govresearchgate.net The method is advantageous due to its simple operation, mild reaction conditions, and environmental friendliness. researchgate.net Alternative strategies involve the divergent conversion of 4-naphthoquinone-substituted 4H-isoxazolones, which can be transformed into different benzo-fused indole derivatives through ruthenium catalysis or Pd/C-catalyzed hydrogenation. acs.org These reactions proceed via a decarboxylative ring-opening of the isoxazolone moiety followed by a ring-closure step. acs.org

The resulting indole-substituted naphthoquinones represent a class of compounds with structural diversity, making them valuable for drug discovery programs. nih.gov

| Product Class | Key Reactants | Catalyst/Conditions | Methodological Advantages | Reference |

|---|---|---|---|---|

| 1,4-Naphthoquinones possessing indole scaffolds | 2-hydroxy-1,4-naphthoquinone, salicylic aldehydes, indoles | In(OTf)3, 110 °C, solvent-free | Green, simple operation, mild conditions | nih.govresearchgate.net |

| Benzo[f]indole-4,9-diones | 4-Naphthoquinonyl isoxazol-5-ones | [Ru(p-cymene)2Cl2]2, DMSO, 100 °C | Step-economic, decarboxylative C-H functionalization | acs.org |

| Benzo[g]indole compounds | 4-Naphthoquinonyl isoxazol-5-ones | Pd/C, H2 | Hydrogenation-promoted cyclocondensation | acs.org |

Conjugation Strategies and Hybrid Molecule Design

Conjugation chemistry is a powerful tool for linking biologically active molecules to other functional moieties, such as fluorescent tags, to create hybrid molecules with novel properties. mdpi.com For the naphthoquinone scaffold, various strategies have been employed to synthesize advanced conjugates and hybrids.

One of the most prominent methods is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This has been used to generate 1,2,3-triazole-naphthoquinone conjugates by reacting an O-propargyl-naphthoquinone with various alkyl and aryl azides. nih.gov This approach has also been instrumental in creating selenium-quinone hybrid compounds with potent antitumor activities. nih.govnih.gov

The design of hybrid molecules often aims to combine the pharmacophoric features of two different classes of compounds. For example, the synthesis of 1,4-naphthoquinones possessing indole scaffolds creates a hybrid of two biologically relevant motifs. nih.govresearchgate.net Cross-conjugated systems have also been designed, such as 1,4-diaryl-1,3-butadiynes terminated by two 7-(arylethynyl)-1,8-bis(dimethylamino)naphthalene fragments, where the conjugation pathway can be switched by protonation. beilstein-journals.org While not explicitly detailed for this compound, these strategies highlight the potential for developing fluorescent pro-fluorophores, where the naphthoquinone moiety could act as a quencher or a trigger that releases a fluorescent reporter upon a specific biological event.

Future Directions in 2 Benzoyl 3 Methylnaphthalene 1,4 Dione Research

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing 2-Benzoyl-3-methylnaphthalene-1,4-dione and its derivatives lies in the development of more efficient and environmentally benign methodologies. Current research in the broader field of naphthoquinone synthesis points towards several promising directions that could be adapted for this specific compound.

Green Chemistry Approaches:

Traditional synthetic methods often rely on harsh reagents and organic solvents. Future research will likely focus on "green" alternatives that minimize environmental impact. This includes the use of:

Solvent-free reactions: Performing reactions in the absence of solvents or in environmentally friendly media like water can significantly reduce chemical waste.

Microwave-assisted synthesis: This technique can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods.

Catalysis: The exploration of novel catalysts, including metal-free and biocatalytic systems, is a key area of interest. For instance, the use of heteropolyacids as bifunctional catalysts in one-pot syntheses of other naphthoquinones has shown promise.

Biocatalysis:

The use of enzymes as catalysts (biocatalysis) offers a highly selective and sustainable approach to chemical synthesis. Future investigations could explore the potential of enzymes, such as lipases or oxidoreductases, to catalyze specific steps in the synthesis of this compound, potentially leading to higher yields and purity under mild reaction conditions.

| Synthetic Strategy | Potential Advantages |

| Solvent-free reactions | Reduced waste, lower cost, simplified purification |

| Microwave-assisted synthesis | Faster reaction times, increased yields, energy efficiency |

| Novel Catalysis | Higher selectivity, milder reaction conditions, reusability of catalysts |

| Biocatalysis | High specificity, environmentally friendly, operates under mild conditions |

Advanced Mechanistic Elucidation in Complex Biological Systems (In Vitro)

A deeper understanding of how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. Future in vitro studies will likely employ a range of advanced techniques to unravel its mechanism of action.

Based on studies of structurally related naphthalene-1,4-diones, several potential mechanisms could be investigated for this compound:

Alteration of Cellular Metabolism: Some naphthoquinones have been shown to disrupt glucose metabolism in cancer cells, a phenomenon known as the Warburg effect. rsc.org Future research could explore whether this compound affects key metabolic pathways, such as glycolysis and oxidative phosphorylation, in various cell lines. rsc.org

Interaction with Specific Protein Targets: Naphthoquinones are known to interact with a variety of cellular proteins. For example, some analogues have been found to target Keap1, a key regulator of cellular stress responses, or inhibit enzymes like DNA topoisomerase-II. rsc.orgnih.gov Advanced proteomic techniques, such as affinity purification-mass spectrometry, could be employed to identify the direct binding partners of this compound within the cell.

Induction of Oxidative Stress: The quinone moiety is redox-active and can participate in reactions that generate reactive oxygen species (ROS). nih.gov Future studies will likely investigate the extent to which this compound induces ROS production and the downstream consequences for cellular signaling and viability.

Inhibition of Electron Transport Chain: Some naphthoquinones, particularly those with antimalarial activity, are known to inhibit the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. bldpharm.com Investigating the effect of this compound on mitochondrial respiration could reveal a similar mechanism.

Design of Next-Generation Analogues with Tuned Biological Profiles

The development of new analogues of this compound with improved potency, selectivity, and pharmacokinetic properties is a key future direction. This will involve a combination of rational drug design strategies and synthetic chemistry.

Structure-Activity Relationship (SAR) Studies:

Systematic modification of the this compound scaffold will be crucial to understand the relationship between its chemical structure and biological activity. Key areas for modification include:

The Benzoyl Group: Altering the substitution pattern on the phenyl ring of the benzoyl group could modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.

The Methyl Group: Replacing the methyl group at the 3-position with other alkyl or functional groups could impact the compound's lipophilicity and binding affinity.

The Naphthoquinone Core: Modifications to the naphthalene (B1677914) ring system itself could also be explored to fine-tune the molecule's properties.

Computational Approaches:

Pharmacophore Modeling: This technique can be used to identify the key structural features of this compound that are essential for its biological activity. This information can then be used to design new analogues with a higher probability of being active.

Molecular Docking: If a specific protein target is identified, molecular docking simulations can be used to predict how different analogues will bind to the target and to guide the design of compounds with improved affinity.

Bioisosteric Replacement:

This strategy involves replacing certain functional groups in a molecule with other groups that have similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For example, the benzoyl group could be replaced with other aroyl groups or heteroaromatic rings to explore new interactions with biological targets.

| Design Strategy | Application to this compound |

| SAR Studies | Modify benzoyl, methyl, and naphthoquinone moieties to improve activity and selectivity. |

| Pharmacophore Modeling | Identify essential structural features for activity to guide new analogue design. |

| Molecular Docking | Predict binding of analogues to specific protein targets to optimize affinity. |

| Bioisosteric Replacement | Replace functional groups (e.g., benzoyl) with isosteres to enhance properties. |

Integration with Emerging Research Paradigms in Chemical Biology

The field of chemical biology offers powerful tools to study and manipulate biological systems using chemical principles. Integrating the study of this compound with these emerging paradigms will provide unprecedented insights into its biological function.

Development of Chemical Probes:

A key goal will be the development of chemical probes based on the this compound scaffold. These probes, which could incorporate features like fluorescent tags or affinity labels, would be invaluable for:

Target Identification and Validation: Probes can be used in techniques like affinity chromatography or activity-based protein profiling to identify the specific cellular targets of the compound.

Visualization of Cellular Localization: Fluorescently tagged probes would allow researchers to visualize the distribution of the compound within cells and tissues, providing clues about its site of action.

'Omics' Technologies:

The application of large-scale analytical techniques, collectively known as 'omics', will be instrumental in understanding the global effects of this compound on biological systems.

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells treated with the compound to untreated cells, researchers can identify changes in protein expression and post-translational modifications, providing insights into the affected signaling pathways.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Analyzing the metabolome of treated cells can reveal how the compound alters cellular metabolism and identify key metabolic pathways that are perturbed.

By embracing these future research directions, the scientific community can unlock the full potential of this compound and its analogues, paving the way for the development of novel therapeutic agents with improved efficacy and safety profiles.

Q & A

Q. What are the optimal synthetic routes for 2-benzoyl-3-methylnaphthalene-1,4-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via Diels-Alder reactions using 2-acetyl-3-methyl-1,4-benzoquinone and dienes (e.g., 1,3-butadiene) under controlled conditions. Key steps include:

- Reagent selection : Use quinone derivatives as dienophiles and electron-rich dienes.

- Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation.

- Post-reaction enolization : Adjust pH to stabilize the product and prevent degradation .

Optimization can employ factorial design to test variables like catalyst loading, solvent polarity, and reaction time. For example, a 2³ factorial design (temperature, solvent, catalyst) allows identification of significant factors affecting yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity. Reference ’s SPE protocols for sample preparation (e.g., HLB cartridges for analyte isolation).

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., benzoyl proton signals at δ 7.5–8.0 ppm) and FT-IR (C=O stretching at ~1670 cm⁻¹).

- Mass spectrometry : High-resolution MS (ESI+) should show [M+H]⁺ peaks matching theoretical m/z values .

Q. What toxicological screening protocols are recommended for assessing biological safety in early-stage studies?

- Methodological Answer : Follow tiered toxicological assessments:

- In vitro assays : Test cytotoxicity (MTT assay) in human cell lines (e.g., HepG2) at concentrations ≤10 µM.

- In vivo models : Use rodent studies (oral/dermal exposure) to evaluate systemic effects (hepatic/renal function, hematological parameters) as per the inclusion criteria in ’s Table B-1.

- Dose-response analysis : Apply benchmark dose (BMD) modeling to identify no-observed-adverse-effect levels (NOAELs) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conflicting bioactivity data (e.g., antioxidant vs. pro-oxidant effects) may arise from redox cycling behavior. Address this via:

- Electrochemical profiling : Cyclic voltammetry (CV) to measure redox potentials and identify reactive intermediates.

- ROS scavenging assays : Compare activity in cell-free (e.g., DPPH assay) vs. cellular systems (e.g., dichlorofluorescein staining).

- Isotopic labeling : Use deuterated analogs (e.g., 2-(methyl-d3) derivatives) to track metabolic pathways .

Q. What computational strategies are effective for predicting reactivity and regioselectivity in derivatization reactions?

- Methodological Answer :

- DFT calculations : Model transition states (e.g., at B3LYP/6-31G* level) to predict regioselectivity in electrophilic substitutions (e.g., benzoylation at the 3-methyl position).

- Molecular docking : Screen interactions with biological targets (e.g., quinone oxidoreductase) to prioritize derivatives for synthesis.

- QSAR models : Use Hammett constants (σ) and steric parameters (Es) to correlate substituent effects with activity .

Q. How should researchers design experiments to analyze degradation pathways under environmental conditions?

- Methodological Answer :

- Photolysis studies : Exclude solutions to UV light (λ = 365 nm) and monitor degradation via LC-MS/MS. Identify products like hydroxylated or demethylated derivatives.

- Hydrolysis experiments : Test stability at pH 3–10 (buffered solutions, 37°C) to simulate aquatic environments.

- Microbial degradation : Use activated sludge models (’s anaerobic digestion protocols) to assess biodegradation kinetics .

Q. What statistical methods are suitable for reconciling discrepancies in experimental data across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) using random-effects models to quantify heterogeneity.

- Multivariate regression : Identify confounding variables (e.g., solvent polarity, temperature) contributing to variability in reaction yields.

- Sensitivity analysis : Apply Monte Carlo simulations to assess robustness of conclusions to experimental error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.